molecular formula C15H19N3O4 B12990351 (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid

(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid

Cat. No.: B12990351
M. Wt: 305.33 g/mol
InChI Key: UIYRJTBRZLISON-SNVBAGLBSA-N
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Description

®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoimidazole ring and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoimidazole Ring: The benzoimidazole ring is synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is achieved by reacting the benzoimidazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Moiety: The final step involves the coupling of the protected benzoimidazole derivative with a suitable propanoic acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the benzoimidazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA), N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deprotected or modified benzoimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its benzoimidazole ring is known to interact with various biological targets, making it useful in biochemical assays and drug discovery.

Medicine

In medicine, ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in materials science, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid involves its interaction with specific molecular targets. The benzoimidazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The Boc group provides steric hindrance, protecting the amino group and allowing for selective reactions. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propionic acid
  • ®-3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Uniqueness

®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid is unique due to its specific combination of a benzoimidazole ring and a Boc protecting group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of steric protection and functional group availability, making it a versatile building block in synthetic chemistry and a valuable tool in biological research.

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

(2R)-2-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazol-5-yl]propanoic acid

InChI

InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-8-17-11-5-4-9(7-12(11)18)6-10(16)13(19)20/h4-5,7-8,10H,6,16H2,1-3H3,(H,19,20)/t10-/m1/s1

InChI Key

UIYRJTBRZLISON-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)C[C@H](C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)CC(C(=O)O)N

Origin of Product

United States

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